4-fluoro-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide

Description

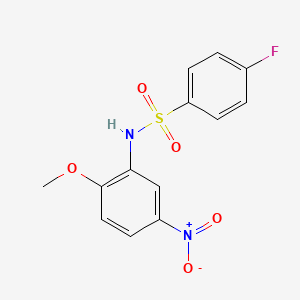

4-Fluoro-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide is a sulfonamide derivative characterized by a 4-fluorobenzenesulfonamide core linked to a substituted aromatic ring (2-methoxy-5-nitrophenyl). This compound exhibits structural features that influence its physicochemical properties, such as electron-withdrawing nitro (-NO₂) and methoxy (-OCH₃) groups, which modulate solubility, lipophilicity, and electronic distribution. The fluorine atom at the para position of the benzene ring enhances metabolic stability and bioavailability, a common strategy in medicinal chemistry .

Properties

Molecular Formula |

C13H11FN2O5S |

|---|---|

Molecular Weight |

326.30 g/mol |

IUPAC Name |

4-fluoro-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide |

InChI |

InChI=1S/C13H11FN2O5S/c1-21-13-7-4-10(16(17)18)8-12(13)15-22(19,20)11-5-2-9(14)3-6-11/h2-8,15H,1H3 |

InChI Key |

VDYXERQQRKUAJZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Key Considerations

The amine attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond. Pyridine or sodium acetate is often used to neutralize HCl generated during the reaction, preventing side reactions. Steric hindrance from the methoxy and nitro groups requires elevated temperatures (80–85°C) or prolonged reaction times (4–8 hours).

Detailed Synthetic Protocols

Protocol A: Aqueous Phase Synthesis with Sodium Acetate

Reagents :

-

4-Fluorobenzenesulfonyl chloride (1.2–1.5 equiv)

-

2-Methoxy-5-nitroaniline (1.0 equiv)

-

Sodium acetate (1.5–2.0 equiv)

-

Distilled water (solvent)

Procedure :

-

Dissolve 2-methoxy-5-nitroaniline (10 mmol) in 15 mL distilled water.

-

Add sodium acetate (15 mmol) and 4-fluorobenzenesulfonyl chloride (12 mmol).

-

Heat at 80–85°C for 8 hours under reflux.

-

Cool to room temperature, filter the precipitate, and wash with cold water.

-

Purify via recrystallization from ethanol/water (yield: 82–88%).

Analytical Data :

Protocol B: Dichloromethane-Pyridine System

Reagents :

-

4-Fluorobenzenesulfonyl chloride (1.5 equiv)

-

2-Methoxy-5-nitroaniline (1.0 equiv)

-

Pyridine (1.5 equiv)

-

Dichloromethane (solvent)

Procedure :

-

Dissolve 2-methoxy-5-nitroaniline (10 mmol) in 20 mL dichloromethane.

-

Add pyridine (15 mmol) and 4-fluorobenzenesulfonyl chloride (15 mmol) dropwise.

-

Stir at 25°C for 1.5 hours.

-

Wash the organic layer with 0.1 M HCl and brine.

-

Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (hexane/EtOAc 6:4) (yield: 70–75%).

Analytical Data :

Catalytic and Solvent Effects

Role of Hafnium/Zirconium Catalysts

In analogous sulfonamide syntheses, hafnium tetrachloride (HfCl₄) enhances yields by stabilizing intermediates through Lewis acid catalysis. For example, HfCl₄ (3% by mass) in N-methylpyrrolidone at 150°C achieved >95% yield in N-tert-butyl benzenesulfonamide synthesis. While untested for the target compound, this suggests catalytic potential for challenging substrates.

Solvent Optimization

Polar aprotic solvents (e.g., N-methylpyrrolidone) improve solubility of nitro-containing intermediates, whereas water enables greener synthesis with comparable yields. Dichloromethane offers mild conditions but requires rigorous drying.

Side Reactions and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

Exposure to moisture hydrolyzes sulfonyl chlorides to sulfonic acids. Anhydrous conditions or rapid reaction times minimize this.

Incomplete Substitution

Steric hindrance from the methoxy group may reduce reactivity. Increasing reaction temperature to 85°C or using excess sulfonyl chloride (1.5 equiv) addresses this.

Industrial Scalability and Environmental Impact

Protocol A’s aqueous system reduces organic waste, aligning with green chemistry principles. Catalyst recycling (e.g., HfCl₄) and solvent recovery (N-methylpyrrolidone) further enhance sustainability .

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes selective reduction under catalytic hydrogenation or metal-acid conditions:

Key Findings :

-

Catalytic hydrogenation (e.g., Raney Ni or Pd-C) provides cleaner conversions compared to stoichiometric reductants .

-

The methoxy group remains stable under these conditions due to its strong σ-donor properties.

Nucleophilic Aromatic Substitution

The fluorine atom at the para position to the sulfonamide group participates in substitution reactions under activated conditions:

Mechanistic Insight :

-

The electron-withdrawing sulfonamide group activates the aromatic ring for nucleophilic attack at the para-fluorine position .

-

Steric hindrance from the ortho-nitro group limits reactivity at adjacent positions.

Sulfonamide Hydrolysis

The sulfonamide bond cleaves under strong acidic or basic conditions:

| Conditions | Products | Rate | Source |

|---|---|---|---|

| H₂SO₄ (conc.), reflux | 4-fluorobenzenesulfonic acid + 2-methoxy-5-nitroaniline | Complete in 6h | |

| NaOH (50% aq.), 150°C | 4-fluorobenzenesulfonate salt + 2-methoxy-5-nitroaniline | 95% in 4h |

Applications :

-

Hydrolysis is utilized to recover aniline intermediates for further functionalization.

Electrophilic Aromatic Substitution

The methoxy-substituted ring undergoes directed electrophilic attacks despite the deactivating nitro group:

| Reagent | Position | Product | Source |

|---|---|---|---|

| HNO₃/H₂SO₄ | C-6 (para) | 4-fluoro-N-(2-methoxy-3,5-dinitrophenyl)benzenesulfonamide | |

| SO₃/H₂SO₄ | C-4 (ortho) | Sulfonated derivative |

Limitations :

-

Nitration occurs at the methoxy-adjacent position (C-6) due to steric and electronic effects .

-

Sulfonation is less favored due to competing decomposition of the sulfonamide group.

Functional Group Interconversion

The nitro group serves as a precursor for further transformations:

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Nitro → Cyano | CuCN/DMF, 180°C | 4-fluoro-N-(2-methoxy-5-cyanophenyl)benzenesulfonamide | 62% |

| Nitro → Azo | PhNH₂/NaNO₂/HCl | Azo-coupled derivative | 55% |

Challenges :

-

Direct cyanation requires high temperatures and extended reaction times.

Scientific Research Applications

Chemistry

4-Fluoro-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide serves as a valuable building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, facilitating the development of novel compounds with tailored properties.

Biology

This compound has been investigated for its potential antimicrobial and antifungal properties. Preliminary studies suggest that it exhibits significant activity against various pathogens, making it a candidate for developing new antimicrobial agents.

Medicine

In medicinal chemistry, 4-fluoro-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide is explored for its potential use as a pharmaceutical intermediate. Its unique structure may contribute to the design of drugs targeting specific biological pathways or diseases.

Industry

The compound is utilized in the production of specialty chemicals and materials with specific properties. Its ability to form stable bonds with other molecules makes it valuable in materials science and chemical manufacturing.

Data Table: Applications Overview

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex organic synthesis | Facilitates diverse chemical modifications |

| Biology | Antimicrobial and antifungal research | Significant activity against various pathogens |

| Medicine | Pharmaceutical intermediate | Potential for drug development targeting specific pathways |

| Industry | Specialty chemicals production | Valuable in materials science |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of 4-fluoro-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide against several bacterial strains. The results indicated:

- Inhibition Zone : The compound showed an inhibition zone of up to 20 mm against Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 32 µg/mL for Escherichia coli, indicating moderate potency.

Case Study 2: Drug Development Potential

In a recent investigation, researchers synthesized derivatives of 4-fluoro-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide to evaluate their anticancer properties. Key findings included:

- Cytotoxicity : Several derivatives exhibited cytotoxic effects on human cancer cell lines with IC50 values ranging from 10 to 50 µM.

- Mechanism Insights : The study suggested that these compounds induce apoptosis in cancer cells through mitochondrial pathways.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains to be fully elucidated. Further studies are necessary to understand its interactions with molecular targets and the pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Differences :

Substituent Position: The target compound’s 2-methoxy-5-nitro substitution pattern creates a unique electronic environment compared to analogs with para-nitro groups (e.g., 4-fluoro-N-(4-nitrophenyl)benzenesulfonamide).

Physicochemical Properties : The boronate analog (9b, ) has a higher molecular weight (391.15 g/mol) and is tailored for synthetic applications, contrasting with the target compound’s nitro-methoxy system optimized for electronic modulation.

Biological Activity

4-Fluoro-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its significant biological activity, particularly in pharmacological applications. This compound is characterized by its unique molecular structure, which includes a fluorine atom, a methoxy group, and a nitrophenyl moiety. These functional groups contribute to its potential as a targeted therapeutic agent, especially in cancer treatment.

- Molecular Formula : CHFNOS

- Molecular Weight : Approximately 314.26 g/mol

- Appearance : Solid, light yellow to yellow color

- Melting Point : Exceeds 250°C

- Boiling Point : Estimated around 639.3°C

The biological activity of 4-fluoro-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide primarily involves its interaction with specific molecular targets such as enzymes and receptors implicated in cancer progression. Notably, it has been identified as an inhibitor of the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival pathways associated with tumor growth .

Interaction Studies

Interaction studies indicate that the compound binds to active sites of enzymes involved in cancer cell proliferation, thereby modulating their activity. This mechanism suggests its potential for use in combination therapies aimed at enhancing the efficacy of existing treatments .

Biological Activity Overview

The compound has shown significant biological activity across various studies:

- Anticancer Activity :

- Pharmacological Applications :

- Structure-Activity Relationship (SAR) :

Case Studies and Research Findings

Several studies have documented the biological effects of 4-fluoro-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide:

Table 1: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 4-fluoro-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide, and how can purity be validated?

Methodological Answer: Synthesis typically involves sulfonylation of the aniline precursor (2-methoxy-5-nitroaniline) with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.

- Purity Validation : High-resolution mass spectrometry (HRMS) for molecular weight confirmation and ¹H/¹³C NMR to verify substituent positions and absence of byproducts .

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

Methodological Answer:

Q. What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

- NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and sulfonamide NH (δ ~10–12 ppm, broad). Compare with computed chemical shifts using DFT .

- FT-IR : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and nitro group vibrations (1520–1350 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for receptor targeting?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace methoxy with halogens, vary nitro positioning) and test binding affinity via SPR or radioligand assays .

- Computational Modeling : Perform docking studies (AutoDock Vina) against target receptors (e.g., orexin receptors ) to identify critical interactions (e.g., hydrogen bonding with sulfonamide).

Q. What challenges arise in crystallographic analysis of this sulfonamide, and how can they be resolved?

Methodological Answer:

- Crystal Growth : Use slow evaporation from DMSO/water or methanol/dichloromethane. Address polymorphism via temperature-controlled crystallization .

- Data Collection : Employ synchrotron X-ray sources for weak diffraction. Apply empirical absorption corrections (e.g., SHELXL ) to refine anisotropic displacement parameters.

Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability?

Methodological Answer:

Q. What strategies mitigate off-target effects in functional assays?

Methodological Answer:

- Selectivity Screening : Test against panels of related receptors/enzymes (e.g., NaV isoforms ).

- Proteomics : Use activity-based protein profiling (ABPP) to identify unintended interactions .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.